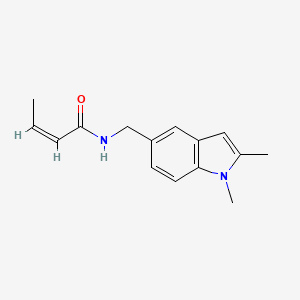

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, also known as DIMBOA, is a naturally occurring compound found in several plants, including maize, wheat, and rye. This compound has been the subject of several scientific studies due to its potential applications in the field of medicine and agriculture.

科学的研究の応用

Biological Effects of Derivative Compounds

G. Kennedy (2001) provided a comprehensive review on the biological effects of certain amides and formamides, including their derivatives. The review discusses the commercial importance of these chemicals and the biological consequences of exposure, which could be relevant to understanding the broader implications of related compounds such as (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide (Kennedy, 2001).

Heterocyclic Compound Synthesis

G. Negri, C. Kascheres, and A. Kascheres (2004) highlighted the importance of enaminoketones and esters, particularly cyclic-β-enaminoesters, in the synthesis of heterocycles and natural products. These compounds are noted for their role as versatile synthetic intermediates combining nucleophilicity and electrophilicity, which could be relevant for (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide as a precursor or intermediate in similar synthetic processes (Negri, Kascheres, & Kascheres, 2004).

Potential in Anticonvulsant Compounds

The research on Zonisamide, a 1,2 benzisoxazole derivative, by D. Peters and E. Sorkin (1993) can provide insights into the pharmacodynamic and pharmacokinetic properties of structurally related compounds, including (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, especially regarding their potential application in epilepsy treatment (Peters & Sorkin, 1993).

Asymmetric N-Heterocycle Synthesis

R. Philip, S. Radhika, P. Saranya, and G. Anilkumar (2020) reviewed the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing structural motifs of many natural products and therapeutically applicable compounds. The potential application of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide in similar synthetic pathways can be explored (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biopolymer Modification

K. Petzold-Welcke, K. Schwikal, S. Daus, and T. Heinze (2014) discussed the chemical modification of xylan, leading to new ethers and esters with specific properties. Understanding the reactivity and modification pathways of such biopolymers can be relevant when considering the chemical behavior and potential applications of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide in similar contexts (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Indole-Based HIV Inhibitors

Valeria Famiglini and R. Silvestri (2018) reviewed Indolylarylsulfones as a class of potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structural activity relationship (SAR) studies might provide insights into the potential pharmacological applications of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)but-2-enamide, given the indole moiety in its structure (Famiglini & Silvestri, 2018).

特性

IUPAC Name |

(Z)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17(14)3/h4-9H,10H2,1-3H3,(H,16,18)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPXKXUYRJTMTM-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2559592.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2559600.png)

![Ethyl 2-{3-oxo-1-[3-(trifluoromethyl)benzoyl]-2-piperazinyl}acetate](/img/structure/B2559604.png)

![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559607.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2559608.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)

![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)